molecular formula C20H17FN6 B1667813 Bay 41-2272 CAS No. 256376-24-6

Bay 41-2272

Cat. No. B1667813
M. Wt: 360.4 g/mol
InChI Key: ATOAHNRJAXSBOR-UHFFFAOYSA-N
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Description

Bay 41-2272 is an activator of soluble guanylate cyclase (sGC) at a novel, NO-independent regulatory site . It is the first product that stimulates sGC through a non-NO mechanism . It increases sGC activity by 400-fold in synergy with NO .


Synthesis Analysis

Bay 41-2272 binds on the surface of H-NOX with low affinity and this binding is enhanced by low NO concentrations . The binding of Bay 41-2272 to the Ns H-NOX domain and on the catalytic function of the sGC is impacted by the redox state of the heme .


Molecular Structure Analysis

Bay 41-2272 is a pyrazolopyridine that is 1H-pyrazolo [3,4-b]pyridine which is substituted by a 2-fluorobenzyl group at position 1 and by a 4-amino-5-cyclopropylpyrimidin-2-yl group at position 3 .


Chemical Reactions Analysis

Bay 41-2272 has been used for the stimulation of guanylate cyclase in heart and neurons . It increases superoxide release in THP-1 and PBM, as assessed by lucigenin-chemiluminescence assay .


Physical And Chemical Properties Analysis

Bay 41-2272 has a molecular formula of C20H17FN6 and a molecular weight of 360.4 g/mol .

Scientific Research Applications

Pulmonary Hypertension and Vascular Remodeling

BAY 41-2272, a direct activator of soluble guanylate cyclase, shows significant therapeutic potential in pulmonary hypertension (PH) and vascular remodeling. Deruelle et al. (2006) demonstrated that BAY 41-2272 reduces right ventricular hypertrophy and attenuates artery wall thickness in neonatal rats subjected to chronic hypoxia, indicating its effectiveness in preventing PH induced by neonatal hypoxia (Deruelle et al., 2006). Similarly, in a study by Thorsen et al. (2010), BAY 41-2272 prevented the increase in right ventricular systolic pressure and hypertrophy in adult rats with chronic hypoxic pulmonary hypertension, showcasing its potential as a therapy for this condition (Thorsen et al., 2010).

Cardiorenal Properties in Congestive Heart Failure

Boerrigter et al. (2003) investigated the cardiorenal actions of BAY 41-2272 in a canine model of congestive heart failure (CHF). The study found that BAY 41-2272 potently unloaded the heart, increased cardiac output, and preserved glomerular filtration rate without activating the renin-angiotensin-aldosterone system, suggesting a new strategy for treating cardiovascular diseases such as CHF (Boerrigter et al., 2003).

Pulmonary Vasodilation and Chronic Hypoxia

Deruelle et al. (2005) found that BAY 41-2272 causes potent and sustained fetal pulmonary vasodilation independent of nitric oxide release. This suggests its therapeutic potential for pulmonary hypertension associated with failure to circulatory adaptation at birth, especially in the setting of impaired NO production (Deruelle et al., 2005).

Other Pharmacological Actions

Bischoff and Stasch (2004) clarified that the physiological effects of BAY 41-2272 are due to the synergism of sensitization of NO-sensitive guanylate cyclase and inhibition of PDE5. This finding is crucial as it delineates the mechanism of action of BAY 41-2272 and its impact on various physiological systems (Bischoff & Stasch, 2004).

Safety And Hazards

Bay 41-2272 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Bay 41-2272 has demonstrated antifibrotic effects in both experimental fibrosis and human lung and skin fibroblasts . It could be a novel pro-inflammatory drug that may be useful for controlling infections in the immunocompromised host .

properties

IUPAC Name

5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6/c21-16-6-2-1-4-13(16)11-27-20-14(5-3-9-23-20)17(26-27)19-24-10-15(12-7-8-12)18(22)25-19/h1-6,9-10,12H,7-8,11H2,(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOAHNRJAXSBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180320
Record name BAY-41-2272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bay 41-2272

CAS RN

256376-24-6
Record name 5-Cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256376-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-41-2272
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-41-2272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY 41-2272
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BAY-41-2272
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34A162J6WB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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